Cas no 1174068-98-4 (2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

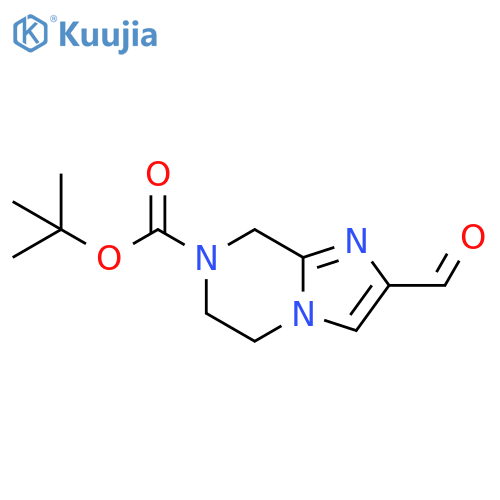

1174068-98-4 structure

商品名:2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester

CAS番号:1174068-98-4

MF:C12H17N3O3

メガワット:251.281682729721

MDL:MFCD18792287

CID:4561545

PubChem ID:57786829

2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester 化学的及び物理的性質

名前と識別子

-

- 2-Formyl-5,6-Dihydro-8H-Imidazo[1,2-A]Pyrazine-7-Carboxylic Acid Tert-Butyl Ester(WX140297)

- 2-Formyl-5,6-Dihydro-8H-Imidazo[1,2-A]Pyrazine-7-Carboxylic Acid Tert-Butyl Ester

- Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 2-formyl-5,6-dihydro-, 1,1-dimethylethyl ester

- tert-butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

- 2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester

-

- MDL: MFCD18792287

- インチ: 1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,8H,4-5,7H2,1-3H3

- InChIKey: YBIAJWQTOPJNPJ-UHFFFAOYSA-N

- ほほえんだ: C12=NC(C=O)=CN1CCN(C(OC(C)(C)C)=O)C2

計算された属性

- せいみつぶんしりょう: 251.127

- どういたいしつりょう: 251.127

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.2

2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108778-1g |

tert-Butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |

1174068-98-4 | 95+% | 1g |

¥13358.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108778-250mg |

tert-Butyl 2-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |

1174068-98-4 | 95+% | 250mg |

¥6679.00 | 2024-08-09 | |

| abcr | AB512256-100mg |

2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid t-butyl ester; . |

1174068-98-4 | 100mg |

€808.90 | 2025-02-13 | ||

| Enamine | EN300-173391-0.5g |

tert-butyl 2-formyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate |

1174068-98-4 | 0.5g |

$1152.0 | 2023-09-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD335727-1g |

tert-Butyl 2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |

1174068-98-4 | 95+% | 1g |

¥9443.0 | 2023-04-05 | |

| abcr | AB512256-250 mg |

2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid t-butyl ester; . |

1174068-98-4 | 250mg |

€1442.50 | 2023-06-14 | ||

| Chemenu | CM323264-1g |

tert-Butyl 2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate |

1174068-98-4 | 95% | 1g |

$*** | 2023-04-03 | |

| Enamine | EN300-173391-1.0g |

tert-butyl 2-formyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate |

1174068-98-4 | 1g |

$1557.0 | 2023-06-04 | ||

| eNovation Chemicals LLC | D771804-250mg |

2-Formyl-5,6-Dihydro-8H-Imidazo[1,2-A]Pyrazine-7-Carboxylic Acid Tert-Butyl Ester |

1174068-98-4 | 95% | 250mg |

$750 | 2024-06-06 | |

| A2B Chem LLC | AI11044-500mg |

2-Formyl-5,6-dihydro-8h-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester |

1174068-98-4 | 95% | 500mg |

$881.00 | 2024-04-20 |

2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1174068-98-4 (2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1174068-98-4)2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester

清らかである:99%

はかる:1g

価格 ($):930.0